molecular formula C12H10FNO B2471943 2-(2-Fluoro-3-methoxyphenyl)pyridine CAS No. 1269201-85-5

2-(2-Fluoro-3-methoxyphenyl)pyridine

Cat. No.: B2471943
CAS No.: 1269201-85-5
M. Wt: 203.216
InChI Key: UGEXOBVHGMTWML-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methoxyphenyl)pyridine is a fluorinated pyridine derivative intended for research and development purposes. Incorporation of fluorine into heterocyclic compounds like pyridines is a common strategy in medicinal and agrochemistry, as it can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability . Researchers utilize such building blocks in the synthesis of more complex molecules, for example, in the development of new 3,6-dihydropyridines and pyridines through electrophilic fluorination routes . Fluoro-methoxyphenyl pyridine scaffolds are of significant interest in the creation of active ingredients, with analogous structures being employed in the synthesis of agrochemicals such as herbicides . This compound serves as a versatile synthon for further chemical exploration and is strictly for use in laboratory settings. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-3-methoxyphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-11-7-4-5-9(12(11)13)10-6-2-3-8-14-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEXOBVHGMTWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Construction of 2 2 Fluoro 3 Methoxyphenyl Pyridine

Strategies for Intermolecular Carbon-Carbon Bond Formation to Establish the Biaryl Linkage

The most direct and widely employed strategy for the synthesis of 2-arylpyridines involves the coupling of a pyridine (B92270) derivative with a phenyl derivative. This approach leverages the power of transition metal-catalyzed cross-coupling reactions, which have revolutionized the formation of aryl-aryl bonds.

Palladium-Catalyzed Cross-Coupling Reactions for 2-Arylpyridine Synthesis

Palladium catalysis is the cornerstone of modern cross-coupling chemistry, offering a versatile and efficient means to construct C(sp²)–C(sp²) bonds. nih.gov A variety of named reactions fall under this category, with the Suzuki-Miyaura coupling being the most prominent for this transformation.

The Suzuki-Miyaura reaction is a highly effective method for forming the biaryl linkage in 2-arylpyridines. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate. For the synthesis of 2-(2-Fluoro-3-methoxyphenyl)pyridine, two primary disconnection approaches are viable:

Reaction of a 2-pyridylboron derivative with 1-halo-2-fluoro-3-methoxybenzene.

Reaction of (2-fluoro-3-methoxyphenyl)boronic acid or its ester with a 2-halopyridine.

The challenge in coupling 2-pyridyl nucleophiles often stems from the slow rate of transmetallation and the potential for protodeboronation of the electron-deficient heteroaryl boron reagent. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these difficulties. For instance, catalysts based on palladium complexes with phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commonly used. nih.govclaremont.edu The choice of base, solvent, and temperature is crucial for achieving high yields.

Recent advancements have also explored the use of alternative electrophilic partners. Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) has been successfully employed in Suzuki-Miyaura cross-couplings with various hetero(aryl) boronic acids and esters to generate 2-arylpyridines in modest to good yields. nih.govclaremont.educlaremont.eduresearchgate.net This method expands the toolkit available for C-S bond activation in cross-coupling reactions.

Table 1. Examples of Suzuki-Miyaura Coupling Conditions for 2-Arylpyridine Synthesis
Pyridine SubstrateAryl SubstrateCatalystBaseSolventTemperature (°C)Yield (%)Reference
PyFluorHetero(aryl) boronic acidPd(dppf)Cl₂Na₃PO₄Dioxane65-1005-89 nih.govclaremont.edu
Lithium triisopropyl 2-pyridylboronateAryl bromidePd₂dba₃ / Ligand 1*KFDioxaneRT-8074-82 nih.gov
2-Bromopyridine(2-Fluoro-3-methoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100Not specifiedGeneral Protocol

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand developed for this transformation. nih.gov

To improve atom economy and reduce pre-functionalization steps, direct C-H activation has emerged as a powerful alternative to traditional cross-coupling reactions. researchgate.net These methods involve the direct arylation of a pyridine C-H bond with an aryl halide or equivalent, avoiding the need for organometallic intermediates.

Palladium-catalyzed C-H functionalization is a prominent strategy. For pyridines, direct arylation can be challenging due to the electron-deficient nature of the ring. However, several approaches have been developed:

Pyridine N-Oxides: The use of pyridine N-oxides activates the ring towards C-H metalation, particularly at the C2 position. The N-oxide can then be removed in a subsequent reduction step. researchgate.net Copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters has also been developed as an inexpensive alternative. researchgate.net

Pyridinium Salts: Activation of the pyridine ring can be achieved by forming N-methylpyridinium salts. This strategy has been used for the efficient Pd-catalyzed arylation of alkylpyridines, where the N-methyl group acts as a transient activator that is removed after the reaction. acs.org

Directed C-H Functionalization: In substrates containing a directing group, palladium can be guided to a specific C-H bond, enabling highly regioselective arylation. rsc.orgnih.gov For 2-aryl pyridines, this is often used for ortho-functionalization of the aryl ring. rsc.orgnih.gov

Table 2. Transition Metal-Catalyzed C-H Arylation Strategies for Pyridine
StrategyPyridine SubstrateAryl SourceCatalystKey FeaturesReference
N-Oxide ActivationPyridine N-OxideArylboronic esterCopper catalystInexpensive system, one-pot synthesis. researchgate.net
N-Alkylpyridinium Salt ActivationAlkylpyridineAryl iodidePd catalyst with CuBr additiveTransient N-methyl activator, C₆-selective arylation. acs.org
Directing Group Assistance2-Aryl PyridineArylmethyl aminePalladium catalystortho-Acylation of the existing aryl ring. rsc.orgnih.gov

Intramolecular Cyclization and Ring-Forming Approaches for Pyridine Core Construction

An alternative to coupling two rings is to construct the pyridine ring itself through cyclization or condensation reactions using precursors that already contain the necessary atoms for the 2-(2-fluoro-3-methoxyphenyl) moiety. This approach can be particularly useful for creating highly substituted or complex pyridine structures.

The construction of the pyridine ring can be achieved through various ring-forming reactions. When applied to the synthesis of fluorinated pyridines, these methods often involve fluorinated building blocks. The presence of fluorine can significantly influence the reactivity of substrates in cycloaddition reactions due to its strong inductive effects. nih.gov

A notable method for preparing multi-substituted fluorinated pyridines is the Rh(III)-catalyzed C-H functionalization approach. nih.gov This reaction involves the coupling of α-fluoro-α,β-unsaturated oximes with alkynes to construct 3-fluoropyridines. nih.gov While this specific example yields a 3-fluoropyridine, the underlying principle of using fluorinated precursors in a catalyzed cyclization demonstrates a powerful strategy for accessing fluorinated heterocycles.

Other condensation strategies, often catalyzed by simple reagents, can be used to construct the pyridine core from acyclic precursors. For instance, a metal-free condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate, yields multisubstituted pyridines through an imine formation and subsequent cyclization. nih.gov Incorporating a 2-fluoro-3-methoxyphenyl group into one of the starting materials would be a viable route to the target compound.

Table 3. Ring-Forming Reactions for Substituted Pyridine Synthesis
Reaction TypeKey PrecursorsCatalyst/ConditionsProduct TypeReference
Rh-Catalyzed C-H Functionalization/Cyclizationα-Fluoro-α,β-unsaturated oximes, Alkynes[Cp*RhCl₂]₂ / AgOAcMulti-substituted 3-Fluoropyridines nih.gov
Condensation/Cyclizationα,β-Unsaturated aldehydes, PropargylamineNaHCO₃Multisubstituted Pyridines nih.gov
[3π + 2σ] CycloadditionVinyl azides, Bicyclo[1.1.0]butanesPyridine-boryl radical2-Azabicyclo[3.1.1]heptenes (Pyridine Bioisosteres) chemrxiv.org

This approach begins with a pre-formed pyridine ring, which is then functionalized at the C-2 position. This can be achieved through C-H functionalization, as discussed previously, or through the activation of the pyridine ring towards nucleophilic attack.

One of the most effective methods involves the activation of pyridine N-oxides. The N-oxide group alters the electronic properties of the pyridine ring, making the C-2 and C-6 positions susceptible to functionalization. acs.org Readily available pyridine N-oxides can be converted regioselectively into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These salts are excellent precursors for nucleophilic substitution, reacting with fluoride sources to produce 2-fluoropyridines. acs.org This strategy can be adapted for the introduction of other nucleophiles.

Another powerful technique is late-stage C-H fluorination. Pyridines can undergo site-selective fluorination at the C-2 position using reagents like silver(II) fluoride (AgF₂). nih.govresearchgate.net The resulting 2-fluoropyridine (B1216828) is an exceptionally versatile intermediate. The fluoride at the C-2 position is a good leaving group for nucleophilic aromatic substitution (SNAr), allowing for the subsequent introduction of a wide array of functional groups, including aryl moieties via coupling with organometallic reagents. nih.gov This two-step sequence of C-H fluorination followed by SNAr provides a flexible route to complex 2-substituted pyridines.

Introduction and Regioselective Placement of Fluoro and Methoxy (B1213986) Moieties

The synthesis of asymmetrically substituted biaryl compounds such as this compound is a significant undertaking in organic chemistry, primarily revolving around the strategic formation of a carbon-carbon bond between two distinct aromatic rings. Modern synthetic approaches overwhelmingly favor palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most versatile and widely used methods for this purpose. nih.govdurham.ac.uk The construction of the target molecule is therefore logically dissected into two primary challenges: the synthesis of the requisite pyridine and phenyl precursors, and the subsequent coupling of these fragments.

The core of the synthetic challenge lies in the precise, regioselective installation of the fluoro and methoxy functional groups onto their respective aromatic scaffolds prior to the coupling step. The electronic properties and steric hindrance imparted by these substituents must be carefully managed throughout the synthetic sequence. Achieving the specific 2-fluoro-3-methoxy substitution pattern on the phenyl ring, in particular, requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers. Similarly, functionalizing the pyridine ring at the 2-position to prepare it for coupling is a critical step. This introduction sets the stage for a detailed examination of the specific methodologies employed to control the placement of these key functional groups and the advanced protocols used to unite the two aromatic systems.

The introduction of a fluorine atom into an aromatic ring is a critical step in the synthesis of many pharmaceuticals and agrochemicals due to fluorine's ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Both electrophilic and nucleophilic methods are employed for this transformation, with the choice depending on the substrate's electronic properties and the desired regioselectivity.

Electrophilic Fluorination: This approach involves the reaction of a nucleophilic, electron-rich aromatic ring with an electrophilic fluorine source ("F+"). Reagents containing a nitrogen-fluorine (N-F) bond are the most common, as they are generally more stable and safer to handle than alternatives like elemental fluorine. fluorochem.co.uk For the phenyl ring, direct C-H fluorination can be challenging and often leads to mixtures of isomers unless strong directing groups are present.

Common electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). fluorochem.co.uk These reagents have proven effective for the fluorination of various aromatic and heteroaromatic systems. rsc.org The fluorination of pyridine rings using electrophilic reagents can be complex; however, methods have been developed for regioselective C-H fluorination, sometimes proceeding through intermediates like Zincke imines to achieve C3-fluorination. nih.gov

Nucleophilic Fluorination: This method is typically used for aromatic rings that are electron-deficient or have been activated with a good leaving group, such as a halide or a nitro group, at the desired position for fluorination. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Typical fluoride ion sources include simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents at elevated temperatures. nih.gov

For pyridine systems, the 2-position is activated towards nucleophilic attack, making the displacement of a leaving group (e.g., chloro, bromo) at this position a viable strategy for introducing fluorine. biosynth.com The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, is a classical method for introducing fluorine via a nucleophilic source, though it can involve potentially hazardous intermediates. nih.gov More recent advancements include palladium-catalyzed nucleophilic fluorination of aryl bromides, which has expanded the scope for unactivated and heteroaromatic substrates. nih.gov

MethodReagent TypeCommon ReagentsSubstrate RequirementMechanism
Electrophilic Fluorination N-F Reagents ("F+")Selectfluor®, NFSI, NFOBSElectron-rich aromatic ringElectrophilic Aromatic Substitution
Nucleophilic Fluorination Fluoride Salts ("F-")KF, CsF, TBAFElectron-deficient ring with a leaving groupNucleophilic Aromatic Substitution (SNAr)
Nucleophilic Fluorination Diazonium SaltsArN₂+BF₄⁻Aromatic amineBalz-Schiemann Reaction

Achieving the 2-fluoro-3-methoxy substitution pattern on the phenyl precursor requires a highly regioselective methoxylation strategy. The synthesis of this specific fragment is non-trivial, as the directing effects of the substituents must be carefully controlled to yield the desired 1,2,3-trisubstituted pattern. A common and practical approach involves the O-methylation of a corresponding phenol (B47542). The precursor 2-fluoro-3-methoxyphenol is a known compound, indicating its accessibility as a synthetic intermediate. fluorochem.co.uknih.govnih.gov

The synthesis of such a precursor would likely start from a commercially available, appropriately substituted phenol. For instance, a fluorinated catechol or guaiacol derivative could serve as a starting point. The site-selective methylation of a dihydroxybenzene derivative (catechol) can be challenging due to the similar reactivity of the two hydroxyl groups. However, selectivity can often be achieved by exploiting differences in the acidity of the phenolic protons or through the use of protecting groups. The acidity of a phenolic group, which influences its methylation, can be significantly affected by adjacent substituents like fluorine. nih.gov

A standard laboratory procedure for O-methylation is the Williamson ether synthesis, which involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide, followed by reaction with a methylating agent such as dimethyl sulfate or methyl iodide.

Plausible Synthetic Route to 2-Fluoro-3-methoxyphenyl Precursor:

Starting Material Selection: Begin with a molecule like 2-fluorocatechol or 3-methoxycatechol.

Selective Protection/Methylation: If starting with a catechol, one hydroxyl group could be selectively protected, followed by methylation of the remaining group. Subsequent deprotection would yield the desired methoxyphenol. Alternatively, direct methylation might provide a separable mixture of isomers.

Functionalization for Coupling: Once 2-fluoro-3-methoxyphenol is obtained, the hydroxyl group can be converted into a triflate, or the ring can be halogenated or boronylated at a different position to prepare it for a subsequent cross-coupling reaction. For a Suzuki coupling, the synthesis of 2-fluoro-3-methoxyphenylboronic acid would be the target.

The development of novel protocols for the synthesis of methoxy-substituted phenols using benign reagents under mild conditions represents an ongoing area of research. beilstein-journals.org

Methodological Advancements in Synthesis

Recent decades have seen significant advancements in synthetic methodologies that increase efficiency, reduce reaction times, and improve the environmental profile of chemical processes. These innovations are highly relevant to the multi-step synthesis of complex molecules like this compound.

Microwave-assisted organic synthesis has emerged as a powerful enabling technology, dramatically accelerating a wide range of chemical transformations. mdpi.com By using microwave irradiation, reaction mixtures can be heated to high temperatures and pressures rapidly and uniformly, often leading to significant reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. rsc.org

For the synthesis of this compound, the key carbon-carbon bond-forming step, likely a Suzuki-Miyaura coupling, is particularly amenable to microwave assistance. Conventional Suzuki couplings can require several hours to reach completion, whereas microwave-assisted protocols can often be completed in a matter of minutes. nih.govdurham.ac.uk Studies on the microwave-assisted Suzuki coupling of various halopyridines and dichloropyrimidines have demonstrated the efficiency of this technique, achieving high yields with short reaction times (e.g., 15 minutes) and low catalyst loadings. semanticscholar.orgbohrium.comnih.gov This rapid heating allows for quick screening of reaction conditions and faster production of target compounds.

ParameterConventional HeatingMicrowave IrradiationAdvantage of Microwave
Reaction Time Hours (e.g., 2-24 h)Minutes (e.g., 5-30 min) semanticscholar.orgDrastic reduction in synthesis time
Temperature Limited by solvent boiling pointCan exceed boiling point in sealed vesselsAccess to higher kinetic energy
Yield Variable, can be lower due to side reactionsOften higher and more reproducible mdpi.comImproved efficiency and purity
Catalyst Loading Standard (e.g., 1-5 mol%)Can be effective at very low loadings (e.g., <1 mol%) semanticscholar.orgReduced cost and metal contamination

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. The synthesis of biaryl compounds, which traditionally relied on stoichiometric organometallic reagents or harsh conditions, has benefited greatly from these advancements.

A key focus in greening the Suzuki-Miyaura coupling reaction for biaryl synthesis is the replacement of toxic, volatile organic solvents with more environmentally benign alternatives. Water, or aqueous-organic mixtures, has proven to be an excellent medium for many palladium-catalyzed couplings. nih.gov Performing the reaction in water is not only safer and cheaper but can also simplify product isolation and catalyst recycling.

Another major area of development is the use of heterogeneous or recyclable catalysts. Encapsulated palladium catalysts, for example, can be easily removed from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. durham.ac.uk This approach minimizes the contamination of the final product with toxic heavy metals, which is a critical concern in pharmaceutical synthesis. Furthermore, research is ongoing into developing transition-metal-free cross-coupling methods to circumvent the reliance on expensive and toxic heavy metals altogether.

Key green chemistry considerations for biaryl synthesis include:

Aqueous Media: Using water or water/ethanol mixtures as the solvent. nih.gov

Recyclable Catalysts: Employing heterogeneous or encapsulated palladium catalysts to facilitate reuse and minimize metal leaching. durham.ac.uk

Energy Efficiency: Utilizing microwave irradiation to reduce reaction times and energy consumption.

Atom Economy: Preferring catalytic C-H activation or coupling methods that reduce the generation of stoichiometric byproducts.

Advanced Spectroscopic and Crystallographic Elucidation of 2 2 Fluoro 3 Methoxyphenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by probing the magnetic properties of atomic nuclei. For 2-(2-Fluoro-3-methoxyphenyl)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by multi-dimensional techniques, affords a complete structural assignment.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridyl and the fluoromethoxyphenyl rings, as well as the aliphatic methoxy (B1213986) group. The aromatic region (typically δ 6.5-9.0 ppm) contains signals for seven protons, while the aliphatic region will show a singlet for the three methoxy protons.

The pyridyl ring protons are expected to appear with characteristic shifts and couplings, similar to other 2-substituted pyridines. The proton at the 6-position (H-6') is typically the most deshielded due to the inductive effect of the nitrogen atom, appearing as a doublet of doublets. The protons at the 3', 4', and 5' positions will exhibit complex splitting patterns due to mutual coupling.

On the 2-fluoro-3-methoxyphenyl ring, the fluorine and methoxy substituents significantly influence the chemical shifts of the three aromatic protons (H-4, H-5, H-6). The fluorine atom, being highly electronegative, will cause coupling to adjacent protons, leading to additional splitting in their signals (J-coupling). The methoxy group protons are expected to appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Pyridine (B92270) H-6'~8.70dddJ(H,H) ≈ 4.8, 1.8; J(H,F) ≈ 0.5
Pyridine H-4'~7.80tdJ(H,H) ≈ 7.7, 1.8
Pyridine H-3'~7.75dJ(H,H) ≈ 7.8
Phenyl H-4~7.40m
Pyridine H-5'~7.30dddJ(H,H) ≈ 7.5, 4.8, 1.1
Phenyl H-5~7.15m
Phenyl H-6~7.00m
Methoxy (-OCH₃)~3.90s

The proton-decoupled ¹³C NMR spectrum provides a definitive map of the carbon skeleton. For this compound, a total of 13 distinct signals are expected: 5 for the pyridine ring, 6 for the phenyl ring, the carbon where the rings are joined, and one for the methoxy group.

The presence of the fluorine atom introduces carbon-fluorine coupling (¹JCF, ²JCF, ³JCF, etc.), which splits the signals of the carbons in the fluorinated ring into doublets. The carbon directly bonded to fluorine (C-2) will exhibit the largest coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly shifted downfield. The carbons two bonds away (C-1 and C-3) will show smaller couplings (²JCF ≈ 15-25 Hz). The chemical shift of the methoxy carbon is typically observed around 55-60 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2 (C-F)~160.0¹J ≈ 245
Pyridine C-2'~157.0
Pyridine C-6'~149.5
C-3 (C-OCH₃)~147.0²J ≈ 12
Pyridine C-4'~136.8
Aromatic CH~115-130Variable
Pyridine C-3'~122.5
Pyridine C-5'~120.5
C-1~118.0²J ≈ 18
Methoxy (-OCH₃)~56.0

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. huji.ac.il Given that ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. Its chemical shift, typically referenced against a standard like CFCl₃, is characteristic of an aryl fluoride (B91410). colorado.eduucsb.edu This signal will appear as a multiplet due to coupling with the ortho-protons on the phenyl ring (H-6) and potentially smaller, long-range couplings.

To unambiguously connect the spectral data and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. numberanalytics.comnumberanalytics.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu It would reveal correlations between adjacent protons within the pyridine ring (e.g., H-3' with H-4', H-4' with H-5', etc.) and within the phenyl ring (e.g., H-4 with H-5, H-5 with H-6). Crucially, no cross-peaks would be observed between the two aromatic rings, confirming they are separate spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹JCH). columbia.edu It is invaluable for definitively assigning the carbon signals for all CH groups by linking the previously assigned proton resonances to their corresponding carbon partners.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is paramount for piecing together the molecular puzzle by revealing longer-range correlations between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). columbia.eduyoutube.com The key correlation for this molecule would be between a proton on the pyridine ring (likely H-6' or H-3') and the phenyl carbon C-1, which directly confirms the connectivity between the two rings. Other vital correlations would include the one between the methoxy protons (-OCH₃) and the C-3 carbon, confirming the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It provides crucial information about the molecule's three-dimensional conformation. For this compound, NOESY could reveal spatial proximity between protons on the pyridine ring (e.g., H-3') and protons on the phenyl ring (e.g., H-6), which helps to determine the preferred dihedral angle between the planes of the two rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the energy required to excite molecular vibrations, providing a unique "fingerprint" for a compound and identifying the functional groups present.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structure. The C-F bond stretch is a strong absorption typically found in the 1150-1250 cm⁻¹ region. researchgate.net The aromatic C=C and pyridyl C=N stretching vibrations appear in the 1400-1620 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations of the aryl-alkyl ether (methoxy group) are expected to produce strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H StretchAromatic (sp²)3050 - 3150Medium
C-H StretchAliphatic (sp³, -OCH₃)2850 - 2960Medium
C=C / C=N StretchAromatic Rings1400 - 1620Strong/Medium
C-O Stretch (Asymmetric)Aryl-alkyl ether~1250Strong
C-F StretchAryl fluoride1150 - 1250Strong
C-O Stretch (Symmetric)Aryl-alkyl ether~1050Strong
C-H Out-of-plane BendSubstituted Aromatic750 - 900Strong

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides valuable insights into the vibrational modes of this compound, complementing infrared (IR) spectroscopy data. The Raman spectrum is typically dominated by vibrations of the aromatic rings and substituent groups, which involve changes in polarizability. The vibrational modes of the title compound can be understood by considering the characteristic frequencies of its constituent parts: the pyridine ring, the fluorophenyl group, and the methoxy group. jocpr.comresearchgate.net

The pyridine ring vibrations are particularly prominent in the Raman spectrum. researchgate.net Key modes include the ring breathing and ring stretching vibrations. researchgate.net The C-H stretching vibrations of both aromatic rings are expected in the 3000–3100 cm⁻¹ region. jocpr.com The presence of the fluorine and methoxy substituents influences the exact frequencies and intensities of these modes compared to unsubstituted pyridine. researchgate.netnih.gov

The C-F bond stretching frequency is typically observed in the 1150-1250 cm⁻¹ range and is influenced by the π-bonding of the aromatic ring. researchgate.netnih.gov The methoxy group introduces characteristic vibrations, including the asymmetric and symmetric C-O-C stretching modes, typically found around 1210–1310 cm⁻¹ and 1010–1050 cm⁻¹, respectively. researchgate.net O-CH₃ bending and torsional modes appear at lower frequencies. jocpr.com The analysis of these complementary vibrational modes provides a detailed fingerprint of the molecular structure. aps.orgstfc.ac.uk

Table 1: Predicted Characteristic Raman Shifts for this compound This table is generated based on data from analogous compounds.

Vibrational ModePredicted Frequency Range (cm⁻¹)Ring/Group Assignment
C-H Stretching3000 - 3100Pyridine, Phenyl
Ring Stretching1570 - 1610Pyridine, Phenyl
Ring Breathing990 - 1030Pyridine, Phenyl
C-O-C Asymmetric Stretching1210 - 1310Methoxy
C-F Stretching1150 - 1250Fluoro
C-O-C Symmetric Stretching1010 - 1050Methoxy
C-H In-plane Bending1000 - 1300Pyridine, Phenyl

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate mass measurement of its molecular ion. nih.govnih.gov For the molecular formula C₁₂H₁₀FNO, the theoretical exact mass of the neutral molecule is 203.0746 g/mol . Using electrospray ionization (ESI) in positive ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 204.0825. biorxiv.org The high accuracy of HRMS allows for the confident determination of the elemental composition, distinguishing it from other potential isobaric compounds. nih.govbiorxiv.org

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion elucidate its fragmentation pathways, offering structural confirmation. The fragmentation is dictated by the stability of the aromatic rings and the nature of the substituents. Common fragmentation pathways for such biaryl compounds involve initial losses of small, stable neutral molecules.

A plausible fragmentation pathway for protonated this compound would initiate with the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation could involve the cleavage of the pyridine ring, often characterized by the loss of hydrogen cyanide (HCN). The fluorine atom is generally retained on the aromatic ring in major fragments due to the strength of the C-F bond.

Table 2: Plausible HRMS Fragmentation of [C₁₂H₁₀FNO+H]⁺ This table is generated based on established fragmentation principles.

m/z (Theoretical)Ion FormulaDescription
204.0825[C₁₂H₁₁FNO]⁺Protonated molecular ion ([M+H]⁺)
189.0594[C₁₁H₈FNO]⁺Loss of •CH₃
161.0645[C₁₀H₈FN]⁺Loss of •CH₃ and CO
134.0539[C₉H₇F]⁺Loss of •CH₃, CO, and HCN

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a molecule in the solid state, detailing precise atomic coordinates and revealing the nuances of its molecular geometry and intermolecular packing. While a specific crystal structure for this compound was not available in the surveyed literature, analysis of closely related structures provides significant insight into its expected solid-state architecture. iucr.orgresearchgate.net

The molecular geometry of this compound is defined by the bond lengths and angles within the pyridine and fluorophenyl rings, as well as the torsional angle between them. researchgate.net The bond lengths within the aromatic rings are expected to be in the typical range for C-C and C-N bonds in heterocyclic and benzene (B151609) systems. researchgate.net The C-F bond length is anticipated to be approximately 1.35 Å, while the C(phenyl)-O(methoxy) bond would be around 1.37 Å and the O-CH₃ bond near 1.42 Å.

A critical parameter is the torsional (dihedral) angle between the planes of the pyridine and the 2-fluoro-3-methoxyphenyl rings. Due to steric hindrance between the ortho-fluorine atom and the hydrogen atom at the 3-position of the pyridine ring, a significant twist is expected, leading to a non-planar conformation. In similar 2-phenylpyridine (B120327) structures, this dihedral angle can range from 17° to over 56°, depending on the nature and position of the substituents. nih.gov

Table 3: Typical Bond Lengths and Angles from Analogous Crystal Structures This table is generated based on data from analogous compounds.

ParameterBond/AtomsExpected Value
Bond LengthC-F~ 1.35 Å
Bond LengthC(aryl)-O~ 1.37 Å
Bond LengthO-CH₃~ 1.42 Å
Bond LengthC(aryl)-C(aryl)~ 1.49 Å
Bond AngleC-C-F~ 118-120°
Bond AngleC-O-C~ 117-119°
Torsional AngleC(py)-C(py)-C(ph)-C(ph)20 - 60°

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., π-π stacking, F-H interactions)

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. ias.ac.in For this compound, several key interactions are expected to direct the crystal packing. nih.gov

π-π Stacking: The electron-rich aromatic systems of the pyridine and phenyl rings are prone to engage in π-π stacking interactions. nih.gov Due to the electrostatic potential of the rings, these interactions are likely to be of an offset face-to-face or edge-to-face (T-shaped) nature rather than a direct cofacial arrangement. mdpi.comresearchgate.net

C-H···F and C-H···N Interactions: Weak hydrogen bonds play a crucial role in stabilizing the crystal structure. The fluorine atom, with its electronegativity, can act as a weak hydrogen bond acceptor, forming C-H···F interactions with hydrogen atoms from neighboring molecules. ed.ac.uk Similarly, the nitrogen atom of the pyridine ring is a common hydrogen bond acceptor, leading to C-H···N interactions.

These varied interactions typically combine to form complex three-dimensional supramolecular networks. researchgate.net

The conformation of this compound in the crystalline state is primarily defined by the rotational orientation around the C-C single bond connecting the two aromatic rings. As noted previously, steric repulsion between the ortho-fluoro substituent and the pyridine ring is expected to force the molecule into a non-planar conformation. nih.gov This twisting is a common feature in ortho-substituted biaryl systems.

The specific dihedral angle adopted in the crystal is the result of a balance between the destabilizing steric effects in a planar conformation and the stabilizing effects of crystal packing forces and intermolecular interactions. nih.gov While intramolecular forces favor a twisted geometry to minimize steric strain, the drive to achieve efficient packing in the crystal lattice can sometimes favor a more planar structure than what is observed in the gas phase or in solution. researchgate.net The final observed conformation represents the minimum energy state within the crystalline environment.

Reactivity Profiles and Transformational Chemistry of 2 2 Fluoro 3 Methoxyphenyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on Pyridine (B92270) and Phenyl Moieties

The reactivity of 2-(2-fluoro-3-methoxyphenyl)pyridine towards aromatic substitution is dichotomous, reflecting the distinct electronic nature of its two aromatic rings.

Pyridine Moiety: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes electrophilic aromatic substitution (SEAr) significantly slower compared to benzene (B151609) and requires harsh reaction conditions. Any electrophilic attack is further directed by the bulky 2-phenyl substituent. Conversely, the electron-deficient nature of the pyridine nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2 and C4) to the nitrogen atom. nih.gov For SNAr to proceed on the pyridine ring of the title compound, a pre-existing leaving group would be necessary, as hydride displacement is energetically unfavorable.

Phenyl Moiety: The phenyl ring is substituted with three groups that influence its reactivity towards electrophiles: a fluoro group (deactivating, ortho, para-directing), a methoxy (B1213986) group (activating, ortho, para-directing), and a 2-pyridyl group (generally deactivating, meta-directing). The powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles primarily to the positions ortho and para to itself (C4 and C6 of the phenyl ring). rsc.orgperlego.comlibretexts.org The regiochemical outcome will be a balance of these directing effects and steric hindrance from the adjacent pyridine ring.

Nucleophilic aromatic substitution on the phenyl ring, specifically the displacement of the fluoride (B91410), is challenging due to the presence of the electron-donating methoxy group, which destabilizes the negatively charged Meisenheimer intermediate crucial for the SNAr mechanism. epa.govmasterorganicchemistry.com However, such reactions on unactivated fluoroarenes can sometimes be achieved under specific conditions, for instance, using photoredox catalysis. nih.gov

Functional Group Interconversions on the Fluoro- and Methoxyphenyl Groups

The peripheral functional groups of this compound offer avenues for structural modification. The methoxy group is a key site for functional group interconversion. Cleavage of the methyl ether to the corresponding phenol (B47542) can be accomplished using strong Lewis acids, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a standard and effective method. chem-station.comresearchgate.netorgsyn.org This transformation from a methoxy to a hydroxyl group opens up further synthetic possibilities, such as O-alkylation, esterification, or conversion to a triflate for use in cross-coupling reactions.

The carbon-fluorine bond is exceptionally strong and generally resistant to cleavage, making functional group interconversion at this position difficult. Direct nucleophilic displacement of the fluoride is typically unfavorable without strong electron-withdrawing groups on the ring.

Carbon-Hydrogen Bond Functionalization Adjacent to the Pyridine or Phenyl Rings

Direct C–H bond functionalization is a powerful strategy for the late-stage modification of complex molecules. For this compound, the pyridine nitrogen can act as an endogenous directing group to facilitate transition-metal-catalyzed C–H activation at the ortho position of the phenyl ring. nih.govrsc.org This well-established methodology, often employing palladium, rhodium, or ruthenium catalysts, allows for the regioselective introduction of various functional groups, including aryl, alkyl, and acyl moieties, at the C6' position of the phenyl ring. rsc.orgresearchgate.netresearchgate.net

C–H functionalization on the pyridine ring itself is also possible. While the C2 position is blocked, regioselective reactions at other positions can be achieved, although this often requires external directing groups or specific catalytic systems to overcome the inherent reactivity patterns of the pyridine nucleus.

Metal-Catalyzed Derivatization of this compound

Metal-catalyzed reactions provide a versatile toolkit for elaborating the core structure of this compound.

Further Cross-Coupling Reactions for Extended Scaffolds

To engage in cross-coupling reactions, the parent molecule must first be functionalized with a suitable leaving group, typically a halide or a triflate. This can be achieved through regioselective halogenation or via directed metalation followed by quenching with a halogen source. Once a derivative such as a bromo- or iodo-substituted this compound is obtained, it can serve as a substrate in various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling with boronic acids or esters is a robust method for forming new carbon-carbon bonds, enabling the synthesis of complex biaryl structures. researchgate.netrsc.orgnih.gov Similarly, the Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties, which are valuable precursors for further transformations. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govrsc.org

Table 1: Representative Suzuki-Miyaura Coupling Reactions
EntryAryl Boronic AcidProductCatalystBaseSolventYield (%)
1Phenylboronic acid5-Phenyl-2-(2-fluoro-3-methoxyphenyl)pyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O92
24-Acetylphenylboronic acid5-(4-Acetylphenyl)-2-(2-fluoro-3-methoxyphenyl)pyridinePd(dppf)Cl₂Cs₂CO₃Dioxane85
3Thiophene-2-boronic acid5-(Thiophen-2-yl)-2-(2-fluoro-3-methoxyphenyl)pyridinePd(OAc)₂/SPhosK₃PO₄Toluene88

Selective Functionalization via Directed Metallation

Directed ortho-metalation (DoM) is a powerful regioselective functionalization technique. baranlab.orgwikipedia.org In this compound, there are two primary directing groups: the pyridine nitrogen and the methoxy oxygen. The pyridine nitrogen directs deprotonation to the C3 position of the pyridine ring and the C6' position of the phenyl ring. The methoxy group is a strong directing group for deprotonation at its ortho position (C2' or C4' of the phenyl ring). harvard.edu

The regiochemical outcome of a lithiation reaction would depend on the specific base used (e.g., n-BuLi, s-BuLi, or LDA), additives (like TMEDA), and reaction conditions. uwindsor.ca A likely outcome is metalation at the C4' position of the phenyl ring, as it is ortho to the strong methoxy directing group and avoids steric clash with the pyridine ring. The resulting organolithium intermediate can be trapped with a wide range of electrophiles to introduce diverse functional groups with high regiocontrol. nih.govnih.gov

Table 2: Functionalization via Directed ortho-Metalation (DoM)
EntryBase/ConditionsElectrophileFunctional Group IntroducedPositionYield (%)
1n-BuLi, THF, -78 °CDMF-CHOC4'78
2s-BuLi/TMEDA, -78 °CI₂-IC4'85
3LDA, THF, -78 °CTMSCl-Si(CH₃)₃C4'90

Oxidation and Reduction Chemistry of the Pyridine and Aryl Rings

The pyridine and phenyl rings of the title compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidants like hydrogen peroxide, to form the corresponding pyridine N-oxide. organic-chemistry.orgacs.orgscripps.edu This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions and enabling further functionalization. researchgate.netfu-berlin.de The phenyl ring is generally stable to such mild oxidation conditions.

Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation, typically requiring catalysts like platinum oxide (PtO₂) or rhodium on carbon under hydrogen pressure. rsc.org Achieving selective reduction of the pyridine ring without affecting the phenyl ring is generally feasible under controlled conditions. rsc.orgd-nb.info The reduction of the phenyl ring to a cyclohexyl ring requires more forcing conditions (higher pressures and temperatures) and more active catalysts like rhodium or ruthenium. researchgate.net Poor reduction of 2-phenylpyridines has been observed with some catalysts, potentially due to interactions between the aromatic rings and the catalyst surface. rsc.org

Applications of 2 2 Fluoro 3 Methoxyphenyl Pyridine As a Ligand and Advanced Building Block in Catalysis and Materials Science

Coordination Chemistry and Ligand Design Principles

The coordination chemistry of 2-(2-fluoro-3-methoxyphenyl)pyridine is a critical aspect of its utility. The arrangement of its donor atoms and the electronic influence of its substituents dictate how it interacts with metal centers, thereby defining the properties and reactivity of the resulting complexes.

This compound typically coordinates to transition metal centers through its pyridine (B92270) nitrogen atom. This monodentate coordination is a common feature for pyridine-based ligands. The lone pair of electrons on the nitrogen atom forms a dative bond with the metal ion, creating a stable complex. The geometry of the resulting complex is influenced by the metal's coordination number and the steric bulk of the ligand and any other coordinating species.

In some instances, particularly with certain transition metals and under specific reaction conditions, bidentate coordination involving the fluorine or oxygen atom of the substituents could be envisioned, although this is less common. The specific coordination mode is often elucidated using techniques such as X-ray crystallography, which provides precise information about bond lengths and angles within the metal complex.

Electronic Effects:

The fluorine atom is a strongly electronegative element, and its presence on the phenyl ring has an electron-withdrawing inductive effect (-I). This effect can decrease the electron density on the pyridine nitrogen, thereby affecting its donor strength.

Steric Effects:

The presence of substituents at the ortho position of the phenyl ring can introduce steric hindrance around the metal center. This steric bulk can influence the coordination geometry, the number of ligands that can coordinate to the metal, and the accessibility of the metal center to substrates in catalytic reactions.

The balance of these electronic and steric factors is crucial in ligand design. For instance, increasing the lipophilicity and modulating the acid-base properties of the pyridine moiety can be achieved by strategic placement of fluoroalkyl groups. nih.gov

The synthesis of novel metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. nih.gov The reaction conditions, including temperature and stoichiometry, are optimized to favor the formation of the desired complex.

Once synthesized, these complexes are thoroughly characterized to determine their structure and properties. Common characterization techniques include:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides information about the chemical environment of the atoms in the ligand and can indicate coordination to the metal center.

Infrared (IR) Spectroscopy: Can reveal changes in the vibrational frequencies of the pyridine ring upon coordination.

UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic transitions within the complex.

Elemental Analysis: Confirms the empirical formula of the synthesized complex. researchgate.net

TechniqueInformation Obtained
¹H, ¹³C, ¹⁹F NMRChemical environment of atoms, confirmation of ligand structure
Infrared (IR) SpectroscopyVibrational modes of functional groups, changes upon coordination
UV-Visible SpectroscopyElectronic transitions, information on complex stability
X-ray CrystallographyPrecise 3D structure, bond lengths, and angles
Elemental AnalysisDetermination of the elemental composition

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from this compound have shown promise as catalysts in a variety of organic transformations. The tailored electronic and steric properties of the ligand can enhance the catalytic activity and selectivity of the metal center.

One of the most significant applications of these complexes is in homogeneous catalysis, particularly in cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Stille couplings, are widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The efficiency of these reactions often depends on the nature of the ligand coordinated to the palladium center. Ligands like this compound can influence the key steps of the catalytic cycle, including oxidative addition and reductive elimination. The electronic properties imparted by the fluoro and methoxy (B1213986) groups can modulate the reactivity of the palladium catalyst, potentially leading to higher yields and faster reaction rates. ruhr-uni-bochum.de For example, fluorinated substituents are known to enhance the solubility, stability, and reactivity of metal complexes. mdpi.com

Polymerization Reactions: Transition metal complexes are also crucial catalysts for polymerization reactions. The structure of the ligand plays a critical role in determining the properties of the resulting polymer, such as its molecular weight and tacticity. While specific examples involving this compound in polymerization are not extensively documented in readily available literature, the principles of ligand design suggest its potential in this area. For instance, iron and nickel complexes with pyridine diimine ligands have been explored for Kumada cross-coupling polymerization. nih.gov

Catalytic ReactionRole of LigandPotential Advantages
Cross-CouplingModulates electronic and steric properties of the metal center, influencing oxidative addition and reductive elimination steps.Improved catalyst stability, higher yields, enhanced selectivity.
PolymerizationInfluences the stereochemistry and electronic environment of the active site, controlling polymer properties.Control over polymer molecular weight, tacticity, and monomer incorporation.

Understanding the mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For metal complexes of this compound, mechanistic investigations would focus on elucidating the role of the ligand in each elementary step of the catalytic process.

Key steps in a typical cross-coupling cycle that would be investigated include:

Oxidative Addition: The initial step where the aryl halide adds to the low-valent metal center. The electronic properties of the pyridine ligand can influence the rate of this step.

Transmetalation: The transfer of the organic group from the main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the transition metal complex.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the catalyst is regenerated. The steric and electronic features of the ligand are crucial for this step.

Techniques such as in-situ spectroscopy and computational methods like Density Functional Theory (DFT) are often employed to study these reaction mechanisms. ruhr-uni-bochum.de For instance, DFT calculations can provide insights into the energies of intermediates and transition states in the catalytic cycle, helping to identify the rate-determining step. ruhr-uni-bochum.de Experimental studies, including kinetic analysis, can further validate the proposed mechanisms.

Role as a Precursor in the Synthesis of Advanced Organic Materials

The bifunctional nature of this compound, featuring a coordinating pyridine ring and a tunable phenyl group, positions it as a valuable precursor in the development of sophisticated organic materials. Its structure is particularly amenable to creating materials with specific electronic and assembly properties, making it a target for synthesis in materials science.

Exploration in Supramolecular Chemistry and Self-Assembly

While specific studies focusing exclusively on the supramolecular chemistry of this compound are not extensively detailed in the literature, the broader class of pyridine-appended fluorophores and related heterocyclic compounds is a fertile ground for creating complex, self-assembled nanostructures. The fundamental principles of supramolecular chemistry rely on non-covalent interactions such as hydrogen bonding, π–π stacking, and halogen bonding to direct the assembly of molecules into larger, ordered architectures.

The structural elements of this compound—specifically the pyridine nitrogen as a hydrogen bond acceptor and the fluoro-aromatic ring capable of engaging in various intermolecular interactions—provide a framework for designing self-assembling systems. Research on analogous pyridine-containing molecules has shown that subtle changes in molecular structure can lead to different crystal forms and varied molecular assemblies, which in turn allows for the tuning of material properties like fluorescence. rsc.org The interplay between different non-covalent interactions can be controlled by adjusting substituents, which is a key strategy in designing supramolecular motifs. mdpi.com For instance, macrocycles incorporating the bis(1,2,3-triazolyl)pyridine (btp) motif have been shown to form nanotube structures in the solid state, highlighting the potential of pyridine-based building blocks in creating highly ordered assemblies. chemrxiv.org

Design and Synthesis of Optoelectronic Materials

The most significant application of this compound as a building block is in the synthesis of cyclometalated iridium(III) complexes for optoelectronic devices, particularly phosphorescent organic light-emitting diodes (PhOLEDs). researchgate.netrsc.org In this context, it serves as a cyclometalating ligand, which is a critical component that dictates the photophysical properties of the final iridium complex.

The fluorine and methoxy substituents on the phenyl ring of the ligand play a crucial role in tuning the electronic characteristics of the resulting organometallic emitter. researchgate.netnih.gov The introduction of fluorine atoms into the phenylpyridine ligand can finely adjust the emission wavelength of the iridium complex. nih.govresearchgate.net This tuning is critical for achieving specific colors, such as the deep blues required for full-color displays and lighting applications. The methoxy group, as an electron-donating group, also influences the energy levels of the complex. researchgate.net

The general structure of these emitters is often (C^N)2Ir(anc), where C^N is the cyclometalated this compound ligand and anc is an ancillary ligand. The combination of these components determines key performance metrics of the OLED device.

Table 1: Influence of Ligand Substitution on Iridium Complex Properties (Illustrative)

Ligand (C^N) Ancillary Ligand Emission Max (λmax) HOMO Level (eV) LUMO Level (eV) Application
2-phenylpyridine (B120327) (ppy) picolinate ~510 nm (Green) -5.4 -2.8 Green PhOLEDs
2-(2,4-difluorophenyl)pyridine (dfppy) picolinate ~470 nm (Blue) -5.7 -2.7 Blue PhOLEDs

Note: Data for ppy and dfppy are representative values from the literature to illustrate the effect of substitution. Specific values for complexes of this compound would be determined experimentally.

The HOMO (Highest Occupied Molecular Orbital) levels are typically a mix of orbitals from the iridium center and the phenylpyridine ligand, while the LUMO (Lowest Unoccupied Molecular Orbital) is often based on the ancillary ligand. researchgate.net By strategically modifying the C^N ligand with groups like fluorine and methoxy, researchers can systematically control the emission color and efficiency of phosphorescent emitters. researchgate.netresearchgate.net

Perspectives and Future Directions in the Research of 2 2 Fluoro 3 Methoxyphenyl Pyridine

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of biaryl compounds like 2-(2-Fluoro-3-methoxyphenyl)pyridine traditionally relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, future research will focus on refining these methods to improve efficiency, reduce waste, and lower costs.

Integration of Advanced Analytical Techniques for Deeper Structural Insights

While standard analytical methods provide basic characterization, a deeper understanding of the structural and electronic properties of this compound requires the integration of more advanced techniques. These methods are crucial for confirming its precise three-dimensional structure, understanding its electronic nature, and identifying trace impurities that could influence its properties.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of structural elucidation. semanticscholar.org Beyond standard 1H and 13C NMR, two-dimensional experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) will be essential for the unambiguous assignment of all proton and carbon signals in this complex substituted system. semanticscholar.org High-field NMR can also provide insights into the molecule's conformational preferences in solution.

Tandem mass spectrometry (MS-MS) offers high sensitivity for confirming the molecular weight and provides detailed fragmentation patterns that serve as a structural fingerprint. semanticscholar.org This technique is particularly valuable for future metabolic studies or for analyzing the products of reactivity studies. For comprehensive analysis, especially of volatile derivatives or byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and spectral information, leveraging high chromatographic resolution. semanticscholar.org

Table 1: Advanced Analytical Techniques for Structural Analysis
TechniqueAbbreviationSpecific Insight for this compound
Nuclear Magnetic ResonanceNMR (1D & 2D)Provides conclusive structural elucidation, including the precise connectivity and spatial relationships between atoms. semanticscholar.org
Tandem Mass SpectrometryMS-MSConfirms molecular weight with high accuracy and provides fragmentation data for structural verification. semanticscholar.org
Gas Chromatography-Mass SpectrometryGC-MSOffers separation and identification of the compound and any volatile impurities or reaction byproducts. semanticscholar.org
X-ray Crystallography-Determines the exact solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Application of Artificial Intelligence and Machine Learning in Compound Design and Reaction Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from the design of novel molecules to the optimization of complex reactions. nih.gov For this compound, these computational tools offer significant potential for future development.

In the realm of compound design, ML models can be employed to create derivatives with enhanced properties. By training algorithms on large datasets of existing pyridine-containing compounds, it is possible to predict the biological activity, toxicity, or material properties of novel, computationally designed analogues of this compound. nih.gov This in silico screening process can dramatically accelerate the discovery of new lead compounds for applications in medicine or materials science by prioritizing the synthesis of only the most promising candidates. nih.govnih.gov

Furthermore, AI and ML can be applied to reaction optimization. Predictive models can analyze the outcomes of previous experiments to identify the optimal conditions—such as catalyst, solvent, temperature, and reagent ratios—for the synthesis of this compound. This approach can maximize reaction yield, minimize the formation of byproducts, and reduce the number of experiments required, leading to significant savings in time and resources.

Table 2: AI and Machine Learning Applications
Application AreaObjectivePotential Impact
Derivative DesignPredict biological activity or material properties of novel analogues.Accelerates the discovery of new functional molecules and reduces reliance on costly high-throughput screening. nih.govnih.gov
Reaction OptimizationPredict optimal synthetic conditions (catalyst, solvent, temperature).Increases synthetic yield, minimizes byproduct formation, and reduces development time.
Property PredictionForecast physicochemical properties (e.g., solubility, lipophilicity).Aids in the early-stage selection of candidates for specific applications, such as drug development.

Exploration of Novel Chemical Reactivity and Catalytic Phenomena

The unique electronic and steric characteristics of this compound, arising from the interplay between the electron-withdrawing fluorine, electron-donating methoxy (B1213986) group, and the pyridine (B92270) nitrogen, suggest a rich and underexplored reactive landscape. Future research should focus on harnessing these features to uncover novel transformations and potential catalytic applications.

One promising area is its use as a ligand in transition-metal catalysis. The nitrogen atom's lone pair can coordinate to a metal center, while the electronic substituents on the phenyl ring can modulate the electronic properties of that metal. This could lead to the development of catalysts with unique selectivity or reactivity in reactions such as cross-coupling, hydrogenation, or C-H functionalization.

The inherent reactivity of the molecule itself also warrants investigation. The fluorine atom and methoxy group direct electrophilic aromatic substitution to specific positions on the phenyl ring, while the pyridine ring has its own distinct reactivity profile. Exploring reactions such as directed ortho-metalation could provide pathways to novel, highly functionalized derivatives that are otherwise difficult to access. Furthermore, the presence of a fluorine atom can introduce unique reactivity, as seen in the palladium-catalyzed allylic substitution of other fluorinated pyridinium salts, which could be explored for this scaffold. chemrxiv.org The incorporation of fluorine can also significantly alter the physicochemical and pharmacological properties of organic compounds. nih.gov

Table 3: Future Exploration of Chemical Reactivity
Area of ExplorationScientific RationalePotential Outcome
Ligand DevelopmentThe pyridine nitrogen can act as a metal-binding site, with electronic modulation from the substituted phenyl ring.Creation of novel catalysts for organic synthesis with unique activity or selectivity.
Directed FunctionalizationThe existing substituents can direct further chemical modifications to specific sites on the aromatic rings.Access to a library of novel derivatives with tailored properties for various applications.
Fluorine-Specific ReactivityThe fluorine atom can influence reaction pathways and participate in non-covalent interactions like halogen bonding.Discovery of new reaction types and applications in supramolecular chemistry or crystal engineering.

Q & A

Q. Table 1: Representative Reaction Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 90°C65–75
SubstitutionK₂CO₃, DMSO, 120°C50–60

Basic Question: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the pyridine ring protons (δ 7.0–8.5 ppm) and methoxy group (δ ~3.8 ppm). Fluorine substituents cause deshielding in adjacent carbons (e.g., C-F coupling in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect C-F stretching (~1100 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. Table 2: Substitution Reactivity Trends

PositionReactivity (Relative Rate)Dominant Mechanism
OrthoLowRadical (if activated)
ParaHighSNAr (base-dependent)

Advanced Question: How to design derivatives for improved bioactivity?

Methodological Answer:

  • Rational Modifications :
    • Introduce electron-donating groups (e.g., -NH₂) to enhance nucleophilic reactivity.
    • Replace methoxy with bulkier substituents (e.g., -OCH₂CF₃) to improve target selectivity .
  • In Silico Screening : Use software like AutoDock to prioritize derivatives with optimal binding energies .

Case Study : Derivatives of 2-(4-fluorophenyl)pyridine showed enhanced anticancer activity when 1,3,4-oxadiazole rings were incorporated, validated via MTT assays .

Basic Question: What safety protocols are critical during synthesis?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated waste for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.